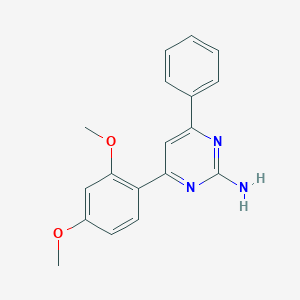

4-(2,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2,4-dimethoxyphenyl)-6-phenylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c1-22-13-8-9-14(17(10-13)23-2)16-11-15(20-18(19)21-16)12-6-4-3-5-7-12/h3-11H,1-2H3,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPXJLANJEOKCQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Amino-4,6-diarylpyrimidine Derivatives: Synthesis, SAR, and Multi-Target Pharmacological Profiling

Executive Summary

The 2-amino-4,6-diarylpyrimidine scaffold has emerged as a highly versatile pharmacophore in modern medicinal chemistry. Structurally characterized by a pyrimidine core substituted with aryl groups at the C-4 and C-6 positions and an amino group at the C-2 position, these derivatives exhibit a broad spectrum of biological activities[1]. Recent literature highlights their efficacy as potent kinase inhibitors for oncology, metabolic enzyme inhibitors for diabetes management, and highly selective receptor antagonists[2][3][4]. This technical guide synthesizes current synthetic methodologies, structure-activity relationships (SAR), and self-validating experimental protocols to support researchers in the rational design of novel pyrimidine-based therapeutics.

Chemical Architecture & Synthetic Workflows

The synthesis of 2-amino-4,6-diarylpyrimidines traditionally relies on multi-step condensation reactions. However, modern approaches utilize microwave-assisted organic synthesis (MAOS) to overcome the limitations of conventional heating, such as prolonged reaction times and thermal degradation of intermediates[3].

Rationale for Microwave-Assisted Cyclocondensation

The synthesis is typically executed via a two-step process. First, a Claisen-Schmidt (aldol) condensation between substituted benzaldehydes and acetophenones yields an intermediate chalcone. Second, a base-catalyzed cyclocondensation of the chalcone with guanidine hydrochloride forms the pyrimidine ring[3]. Microwave irradiation is specifically chosen for the second step because it provides uniform, direct dielectric heating. This causality is critical: it drastically reduces the activation energy barrier for the ring-closure step, increasing yields and reducing reaction times from several hours to mere minutes while minimizing the formation of unwanted side products.

Two-step microwave-assisted synthesis of 2-amino-4,6-diarylpyrimidine derivatives.

Self-Validating Protocol: Microwave-Assisted Synthesis

Objective: Synthesize 2-amino-4,6-diarylpyrimidine with high purity. Step-by-Step Methodology:

-

Chalcone Formation: Dissolve equimolar amounts (0.01 mol) of substituted benzaldehyde and acetophenone in 20 mL of ethylene glycol. Add catalytic KOH (10% w/v). Stir at 80°C for 2 hours.

-

Intermediate Validation: Monitor via Thin Layer Chromatography (TLC) using hexane:ethyl acetate (7:3). A distinct shift in Rf value confirms chalcone formation. Precipitate with ice water, filter, and recrystallize from ethanol.

-

Cyclocondensation: In a microwave-safe reaction vessel, combine the purified chalcone (0.005 mol), guanidine hydrochloride (0.005 mol), and NaOH (0.01 mol) in 15 mL of pyridine.

-

Microwave Irradiation: Subject the mixture to microwave irradiation at 180 W and 100°C for 10–15 minutes.

-

Workup & Final Validation: Pour the mixture into crushed ice. Filter the resulting precipitate, wash thoroughly with cold water to remove residual pyridine, and recrystallize from ethanol. Validate the final structure using FTIR (N-H stretch at ~3300 cm⁻¹), ¹H-NMR (pyrimidine C5-H proton singlet at ~7.2 ppm), and HRMS[3].

Pharmacological Profiling & Mechanistic Insights

Tyrosine Kinase Inhibition (ABL1) & Anticancer Activity

2-Amino-4,6-diarylpyrimidines have demonstrated significant efficacy against chronic myeloid leukemia (CML) by targeting the ABL1 tyrosine kinase[3]. Molecular docking and dynamics simulations reveal that the pyrimidine core acts as an ATP-competitive inhibitor. The exocyclic amino group forms critical hydrogen bonds with the hinge region of the kinase, while the aryl substituents at C-4 and C-6 engage in π-π stacking with hydrophobic pocket residues[3]. Notably, specific derivatives (e.g., compound 1e) maintain binding affinity even against mutant-type ABL1, overcoming resistance mechanisms associated with first-generation drugs like Imatinib.

Mechanism of action for ABL1 kinase inhibition and subsequent K562 cell apoptosis.

Metabolic Enzyme Inhibition (α-Glucosidase & α-Amylase)

For metabolic disorders like diabetes mellitus, controlling postprandial hyperglycemia is paramount. Recent studies have identified 2-amino-4,6-diarylpyrimidines as potent dual inhibitors of α-glucosidase and α-amylase[4][5].

-

Mechanistic Causality: Kinetic studies indicate these compounds act via a reversible mixed-type inhibition mechanism[5]. This means the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. This dual-binding modality is highly advantageous in drug design, as it prevents the massive accumulation of undigested carbohydrates in the lower gut (a common side effect of competitive inhibitors like acarbose), thereby reducing gastrointestinal distress[6].

Adenosine A1 Receptor (A1AR) Antagonism

By introducing a cyano group at the C-5 position, researchers have optimized the scaffold into highly selective Adenosine A1 Receptor (A1AR) antagonists[2].

-

Mechanistic Causality: The electron-withdrawing nature of the 5-carbonitrile group increases the acidity of the exocyclic C-2 amino group. This localized electronic shift strengthens the double-hydrogen bond interaction with the Asn6 residue in the A1AR binding pocket, drastically shifting the selectivity profile away from the A2AAR subtype[7].

Quantitative SAR Data Summary

The following table synthesizes the quantitative biological data of key 2-amino-4,6-diarylpyrimidine derivatives across various therapeutic targets, highlighting the impact of structural modifications.

| Compound Class / Specific Derivative | Primary Target | IC50 / Ki Value | Key Structural Feature & SAR Insight | Reference |

| Compound 1e | ABL1 Tyrosine Kinase | IC50 = 3.35 ± 0.58 μM | 3'-OCH3, 4'-OCH3 on C-4 aryl ring enhances hydrophobic interactions in the ATP pocket. | [3] |

| Compound 1e | K562 Leukemia Cells | IC50 = 8.77 ± 0.55 μM | Induces apoptosis via ABL1 inhibition. | [3] |

| Compounds 4p & 6p | α-Glucosidase | IC50 = ~0.087 μM | Halogen/methoxy substitutions on aryl rings optimize mixed-type reversible binding. | [4][5] |

| Compounds 4p & 6p | α-Amylase | IC50 = ~0.189 μM | Exhibits stronger inhibitory effect than standard rutin. | [4][5] |

| 5-Carbonitrile Series | Adenosine A1AR | High Affinity (nM range) | 5-CN group increases C-2 amino acidity; N-methyl substitution drives unprecedented A1 selectivity. | [2][7] |

| Sulphonyl Thioureas (7a-m) | hCA IX & XII | Ki = Sub-nM range | Sulphonyl thiourea moiety acts as a zinc-binding group (ZBG) for carbonic anhydrase. | [8] |

| DAPY Derivatives (4a, 4j) | HIV-1 RT | >90% Inhibition | Adopts a "horseshoe" conformation required for Non-Nucleoside Reverse Transcriptase Inhibitors. | [9] |

Self-Validating Biological Protocols

In Vitro Kinase Inhibition Assay (ABL1)

To ensure trustworthiness and reproducibility, the evaluation of ABL1 kinase inhibition must include rigorous internal controls.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a master mix containing the recombinant ABL1 kinase (wild-type or mutant), ATP (at the Km concentration specific to the enzyme batch), and a fluorescently labeled peptide substrate in a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Compound Dilution: Prepare serial dilutions of the 2-amino-4,6-diarylpyrimidine derivatives in 100% DMSO. Transfer to a 384-well microplate such that the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced enzyme denaturation.

-

Incubation: Add the kinase/substrate master mix to the compounds. Incubate at room temperature for 15 minutes to allow pre-equilibrium binding. Initiate the reaction by adding ATP. Incubate for 60 minutes at 30°C.

-

Detection & Validation: Terminate the reaction using a stop buffer containing EDTA (to chelate Mg2+). Measure the phosphorylation of the peptide substrate using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

-

Quality Control (Self-Validation):

-

Positive Control: Include Imatinib in parallel wells to validate assay sensitivity.

-

Statistical Robustness: Calculate the Z'-factor using fully inhibited (no enzyme) and uninhibited (vehicle only) wells. A Z'-factor > 0.5 is mandatory to validate the assay run before calculating IC50 values via non-linear regression analysis[3].

-

References

-

2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies RSC Publishing URL:[Link]

-

Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists Journal of Medicinal Chemistry - ACS Publications URL:[Link]

-

Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists (Extended Data) Diva-Portal.org URL:[Link]

-

Design and synthesis of 2-amino-4,6-diarylpyrimidine derivatives as potent α-glucosidase and α-amylase inhibitors: structure–activity relationship, in vitro, QSAR, molecular docking, MD simulations and drug-likeness studies Taylor & Francis / Journal of Biomolecular Structure and Dynamics URL:[Link]

-

Design and synthesis of 2-amino-4,6-diarylpyrimidine derivatives as potent α-glucosidase and α-amylase inhibitors - OUCI DNTB.gov.ua URL:[Link]

-

Synthesis, biological evaluation and molecular docking studies of 2-Amino-4,6-diarylpyrimidines as Non-nucleoside reverse transcriptase inhibitors Journal of Chemical and Pharmaceutical Research (JOCPR) URL:[Link]

-

Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies PMC / NIH URL:[Link]

-

Design and synthesis of new chimeric organic compounds with fragments of pharmacophore heterocycles of imidazole and 2-aminopyrimidine as potential multikinase inhibitors of tumor processes Vietnam Academy of Science and Technology URL:[Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Design and synthesis of 2-amino-4,6-diarylpyrimidine derivatives as potent α-glucosidase and α-amylase inhibitors: stru… [ouci.dntb.gov.ua]

- 7. diva-portal.org [diva-portal.org]

- 8. Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jocpr.com [jocpr.com]

A Technical Guide to the Hydrogen Bonding Capacity of Pyrimidine and Its Derivatives: Implications for Drug Discovery

An In-depth Technical Guide

Abstract

This technical guide provides a detailed analysis of the hydrogen bond donor and acceptor properties of the pyrimidine scaffold and its key derivatives: cytosine, uracil, and thymine. Hydrogen bonding is a fundamental intermolecular force that governs molecular recognition in biological systems, playing a pivotal role in drug-receptor binding, solubility, and overall pharmacokinetic profiles. Understanding the precise hydrogen bonding capacity of a heterocyclic core is therefore indispensable for medicinal chemists and drug development professionals. This document offers a foundational overview of hydrogen bonding principles, a systematic evaluation of the donor and acceptor counts for each pyrimidine derivative, a summary of these properties in a comparative table, and an outline of the experimental and computational methodologies used for their determination.

The Fundamental Role of Hydrogen Bonding in Molecular Recognition

A hydrogen bond is an electrostatic force of attraction between a hydrogen (H) atom covalently bonded to a highly electronegative atom (the donor , such as nitrogen, oxygen, or fluorine) and another nearby electronegative atom (the acceptor )[1][2][3][4]. This interaction, represented as D–H···A, is stronger than a typical dipole-dipole interaction but weaker than a covalent bond[1].

In the context of drug discovery, hydrogen bonds are paramount. They are directional and specific, making them critical for the precise binding of a ligand to its protein target. The ability of a drug candidate to form hydrogen bonds influences its:

-

Binding Affinity and Selectivity: The number and geometry of hydrogen bonds formed between a drug and its receptor are major determinants of binding strength and specificity.

-

Aqueous Solubility: Interactions with water molecules via hydrogen bonding are essential for a drug's solubility.

-

Membrane Permeability: A molecule with an excessive number of hydrogen bond donors can have reduced permeability across lipophilic cell membranes, as it prefers to remain in the aqueous environment[5].

These properties are encapsulated in predictive guidelines like Lipinski's Rule of Five, which suggests that most orally active drugs have no more than 5 hydrogen bond donors and no more than 10 hydrogen bond acceptors[5][6][7][8].

Hydrogen Bonding Profile of the Pyrimidine Core

Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the ring[9].

-

Hydrogen Bond Donors (HBD): 0 The parent pyrimidine molecule contains no hydrogen atoms attached to its electronegative nitrogen atoms. All hydrogens are bonded to carbon, and C-H bonds are not sufficiently polarized to act as effective hydrogen bond donors.

-

Hydrogen Bond Acceptors (HBA): 2 Both nitrogen atoms (N1 and N3) in the pyrimidine ring possess a lone pair of electrons in an sp² hybrid orbital. These lone pairs can readily accept a hydrogen atom from a suitable donor, such as water or an amino acid residue in a protein active site[9].

Caption: Hydrogen bond acceptors on the core pyrimidine ring.

Analysis of Key Pyrimidine Derivatives

The substitution of the pyrimidine ring to form the nucleobases found in DNA and RNA drastically alters its hydrogen bonding potential.

3.1 Cytosine (4-amino-2(1H)-pyrimidinone)

Cytosine is a fundamental component of both DNA and RNA. It pairs with guanine via three hydrogen bonds in the DNA double helix[10][11][12].

-

Hydrogen Bond Donors (HBD): 2 The exocyclic amino group (-NH₂) at position C4 has two hydrogens on a nitrogen, and the ring nitrogen at N1 has one hydrogen. However, in the context of Watson-Crick base pairing, the amino group typically donates one hydrogen[13]. For general drug-likeness calculations (like Lipinski's rule), the count is based on the number of N-H and O-H bonds, which is 2 (one from the N1-H and one from the N4-NH2 group, although the amino group has two protons)[14]. For clarity in potential interactions, we identify all potential donor sites. The primary donor sites are the N1-H and the N4-amino group. PubChem lists the HBD count as 2[14].

-

Hydrogen Bond Acceptors (HBA): 2 The carbonyl oxygen (=O) at position C2 and the ring nitrogen at N3 are both strong hydrogen bond acceptors[13][14][15].

Caption: Hydrogen bond donors and acceptors on Cytosine.

3.2 Uracil (Pyrimidine-2,4(1H,3H)-dione)

Uracil is found in RNA, where it pairs with adenine via two hydrogen bonds[16][17].

-

Hydrogen Bond Donors (HBD): 2 The hydrogen atoms attached to the ring nitrogens N1 and N3 are both donors[16].

-

Hydrogen Bond Acceptors (HBA): 2 The two carbonyl oxygens at positions C2 and C4 are both hydrogen bond acceptors[16].

Caption: Hydrogen bond donors and acceptors on Uracil.

3.3 Thymine (5-methyluracil)

Thymine is structurally similar to uracil but with a methyl group at position C5. It is found in DNA and pairs with adenine[11][18].

-

Hydrogen Bond Donors (HBD): 2 Like uracil, the hydrogen atoms on ring nitrogens N1 and N3 serve as donors[18].

-

Hydrogen Bond Acceptors (HBA): 2 The two carbonyl oxygens at positions C2 and C4 are the acceptors, identical to uracil[18]. The C5-methyl group does not participate in hydrogen bonding.

Caption: Hydrogen bond donors and acceptors on Thymine.

Summary and Comparative Analysis

The hydrogen bonding capabilities of the pyrimidine core and its key derivatives are summarized below. This data is critical for computational chemists and modelers performing virtual screening and lead optimization.

| Molecule | Hydrogen Bond Donors (HBD) | Hydrogen Bond Acceptors (HBA) |

| Pyrimidine | 0 | 2 |

| Cytosine | 2 | 2 |

| Uracil | 2 | 2 |

| Thymine | 2 | 2 |

Methodologies for Determining Hydrogen Bond Capacity

The counts listed above are based on structural analysis. In practice, these properties are confirmed and quantified through a combination of experimental and computational methods.

5.1 Experimental Approaches

Directly observing and quantifying hydrogen bonds provides the most reliable data.

-

X-ray Crystallography: This technique provides high-resolution, three-dimensional structural data of molecules in a crystal lattice. It allows for the precise measurement of distances between potential donors and acceptors, confirming the existence and geometry of hydrogen bonds in the solid state[19]. An ideal hydrogen bond has a donor-acceptor distance of ~2.8-3.0 Å.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful method for studying hydrogen bonds in solution[19][20]. The chemical shift of a proton involved in a hydrogen bond (e.g., an N-H proton) is highly sensitive to its electronic environment. Formation of a hydrogen bond deshields the proton, causing its signal to shift downfield. Titration experiments, where a known H-bond acceptor is added to a solution of a donor, can be used to measure the strength of the interaction.

-

Infrared (IR) & Raman Spectroscopy: The vibrational frequency of a D-H bond stretch is reduced upon formation of a D-H···A hydrogen bond. This shift can be observed in IR or Raman spectra, providing evidence of hydrogen bonding and information about its strength[20][21].

This protocol provides a self-validating system to observe and quantify the interaction between a pyrimidine derivative (the analyte) and a known hydrogen bond acceptor.

-

Preparation: Dissolve a precise concentration (e.g., 5 mM) of the pyrimidine derivative (e.g., Uracil) in a deuterated, non-polar solvent (e.g., CDCl₃ or DMSO-d₆) to minimize competing H-bonds with the solvent.

-

Baseline Spectrum: Acquire a high-resolution ¹H NMR spectrum of the analyte solution. Record the chemical shifts of the N-H protons. Causality: This spectrum serves as the reference (zero-point) against which all changes are measured.

-

Titrant Preparation: Prepare a concentrated stock solution (e.g., 100 mM) of a known hydrogen bond acceptor (e.g., dimethyl sulfoxide, DMSO) in the same deuterated solvent.

-

Titration: Add small, precise aliquots of the titrant solution to the NMR tube containing the analyte.

-

Data Acquisition: Acquire a ¹H NMR spectrum after each addition. Continue until the N-H proton signals stop shifting, indicating saturation of the binding sites. Trustworthiness: The systematic and progressive shift of the N-H proton signal upon addition of the acceptor provides direct evidence of the binding event. The eventual saturation validates that a specific, finite interaction is being observed.

-

Data Analysis: Plot the change in the N-H proton chemical shift (Δδ) against the molar ratio of acceptor to analyte. Fit this binding isotherm to an appropriate model (e.g., a 1:1 binding model) to calculate the association constant (Ka), which quantifies the strength of the hydrogen bond.

Caption: Experimental workflow for NMR titration.

5.2 Computational Prediction

In modern drug discovery, in silico methods are used to rapidly predict hydrogen bonding properties for vast libraries of virtual compounds. Software algorithms typically count donors and acceptors based on simple, robust rules derived from Lipinski's work[5][6]:

-

H-Bond Donors: Count the sum of all N-H and O-H bonds in the molecule.

-

H-Bond Acceptors: Count the sum of all nitrogen and oxygen atoms (irrespective of their hybridization state)[7].

These computational tools provide a rapid and cost-effective first pass to filter large compound libraries, prioritizing molecules with drug-like properties for synthesis and experimental validation.

Conclusion

The pyrimidine ring is a privileged scaffold in medicinal chemistry. While the parent ring acts only as a hydrogen bond acceptor, its biologically crucial derivatives—cytosine, uracil, and thymine—are equipped with both donor and acceptor functionalities. This dual nature is fundamental to their role in the genetic code and is a key feature to be considered and modulated in the design of pyrimidine-based therapeutics. A thorough understanding and accurate quantification of these hydrogen bonding properties, achieved through a synergistic application of computational prediction and experimental validation, are essential for the successful development of novel drug candidates.

References

-

Lipinski's rule of five – Knowledge and References - Taylor & Francis. [Link]

-

Hydrogen bond - Wikipedia. [Link]

-

Lipinski's rule of five - Wikipedia. [Link]

-

Understanding Hydrogen Bonds: Donors and Acceptors Explained - Oreate AI Blog. [Link]

-

Lipinski's Rule of 5 in Modern Drug Discovery | Zenovel. [Link]

-

Hydrogen-Bonding between Pyrimidine and Water: A Vibrational Spectroscopic Analysis | The Journal of Physical Chemistry A - ACS Publications. [Link]

-

Hydrogen-bonding in the pyrimidine···NH3 van der Waals complex - The Royal Society of Chemistry. [Link]

-

What is the difference between hydrogen bond donor (HBD) and hydrogen bond acceptor (HBA)? - Quora. [Link]

-

lipinski rule of five - TIU Lecture Notes. [Link]

-

Hydrogen Bonding: Acceptors and Donors. [Link]

-

Pyrimidine - Wikipedia. [Link]

-

Cytosine | C4H5N3O | CID 597 - PubChem - NIH. [Link]

-

Understanding Intermolecular and Intramolecular Hydrogen Bonds: Spectroscopic and Computational Approaches - Journal of Chemical Reviews. [Link]

-

Measuring the Strength of Hydrogen Bonds – Chemical Science Blog - RSC Blogs. [Link]

-

The DNA Base Pairs in Detail - LabXchange. [Link]

-

Uracil - Wikipedia. [Link]

-

The number of hydrogen bonds between Guanine and Cytosine class 12 chemistry CBSE. [Link]

-

The figure below; how many hydrogen bond donors and acceptors are participating hydrogen bonds on cy - YouTube. [Link]

-

Direct Detection of Hydrogen Bonds in Supramolecular Systems Using 1H–15N Heteronuclear Multiple Quantum Coherence Spectroscopy - PMC. [Link]

-

Adenine, Thymine, Guanine & Cytosine | Overview & Pairing - Lesson | Study.com. [Link]

-

Base pairing - The Chinese University of Hong Kong. [Link]

Sources

- 1. Hydrogen bond - Wikipedia [en.wikipedia.org]

- 2. Understanding Hydrogen Bonds: Donors and Acceptors Explained - Oreate AI Blog [oreateai.com]

- 3. quora.com [quora.com]

- 4. Definition Examples [www2.chem.wisc.edu]

- 5. lecture-notes.tiu.edu.iq [lecture-notes.tiu.edu.iq]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 8. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Pyrimidine - Wikipedia [en.wikipedia.org]

- 11. Adenine, Thymine, Guanine & Cytosine | Overview & Pairing - Lesson | Study.com [study.com]

- 12. Base pairing [bch.cuhk.edu.hk]

- 13. The number of hydrogen bonds between Guanine and Cytosine class 12 chemistry CBSE [vedantu.com]

- 14. Cytosine | C4H5N3O | CID 597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. Uracil - Wikipedia [en.wikipedia.org]

- 17. Uracil, What is Uracil? About its Science, Chemistry and Structure [3dchem.com]

- 18. LabXchange [labxchange.org]

- 19. Direct Detection of Hydrogen Bonds in Supramolecular Systems Using 1H–15N Heteronuclear Multiple Quantum Coherence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. jchemrev.com [jchemrev.com]

- 21. blogs.rsc.org [blogs.rsc.org]

Navigating the Lipophilic Landscape: A Technical Guide to LogP of 4,6-diphenylpyrimidin-2-amine Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipophilicity, quantified by the partition coefficient (LogP), is a cornerstone of modern drug discovery, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth exploration of the lipophilicity of 4,6-diphenylpyrimidin-2-amine analogs, a scaffold of significant interest in medicinal chemistry. We will delve into the structural determinants of LogP in this chemical series, provide detailed experimental and computational protocols for its determination, and discuss the implications for drug design and development.

Introduction: The Critical Role of Lipophilicity in Drug Discovery

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical physicochemical property that governs a drug's journey through the body.[1] It influences absorption, distribution, metabolism, excretion (ADME), and toxicity, making it a key parameter for optimization in any drug discovery program.[][3] The most common measure of lipophilicity is the logarithm of the partition coefficient (LogP), which describes the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[1][4]

A molecule's LogP value provides crucial insights:

-

Absorption: Sufficient lipophilicity is required for a drug to passively diffuse across the lipid bilayers of cell membranes, such as the gastrointestinal mucosa.[]

-

Distribution: Lipophilicity affects how a drug is distributed throughout the body. More lipophilic drugs are more likely to partition into fatty tissues and cross the blood-brain barrier.[][5]

-

Metabolism: Highly lipophilic compounds are often more readily metabolized by enzymes in the liver.[][6]

-

Target Binding: The affinity of a drug for its biological target can be influenced by hydrophobic interactions.[]

The 4,6-diphenylpyrimidin-2-amine core is a "privileged scaffold" in medicinal chemistry, forming the basis for a wide range of biologically active compounds, including kinase inhibitors and anticancer agents.[7][8] The substituents on the pyrimidine and phenyl rings play a crucial role in modulating the biological activity and physicochemical properties of these analogs, with lipophilicity being a key parameter to control.[9][10][11]

Structure-Lipophilicity Relationships (SLR) in 4,6-diphenylpyrimidin-2-amine Analogs

The overall lipophilicity of a 4,6-diphenylpyrimidin-2-amine analog is a composite of the contributions from the core scaffold and its various substituents. Understanding how different functional groups impact the LogP value is essential for rational drug design.

General Principles:

-

Increasing Carbon Content: Generally, adding nonpolar alkyl or aryl groups increases lipophilicity.[12] For instance, adding a methyl or ethyl group to one of the phenyl rings will increase the LogP.

-

Introducing Polar Functional Groups: The addition of polar groups, such as hydroxyl (-OH), carboxyl (-COOH), or amine (-NH2) groups, will decrease lipophilicity by increasing the molecule's affinity for the aqueous phase.[6]

-

Halogens: The effect of halogens on lipophilicity is nuanced. While they are electronegative, their overall contribution is generally to increase lipophilicity, with the effect increasing down the group (F < Cl < Br < I).

-

Heterocycles: The introduction of nitrogen-containing heterocycles can modulate lipophilicity depending on their nature. Saturated heterocycles are generally more lipophilic than their aromatic counterparts.[6][13]

Hypothetical Data on 4,6-diphenylpyrimidin-2-amine Analogs:

To illustrate these principles, the following table presents hypothetical LogP values for a series of 4,6-diphenylpyrimidin-2-amine analogs.

| Compound ID | R1 (at para-position of one phenyl ring) | R2 (at para-position of the other phenyl ring) | Calculated LogP | Expected Lipophilicity Trend |

| 1 | -H | -H | 4.5 | Baseline |

| 2 | -CH3 | -H | 5.0 | Increase |

| 3 | -OH | -H | 4.0 | Decrease |

| 4 | -Cl | -H | 5.2 | Increase |

| 5 | -NO2 | -H | 4.3 | Decrease (due to polarity) |

| 6 | -OCH3 | -H | 4.6 | Slight Increase |

Methodologies for LogP Determination

The determination of LogP can be approached through experimental methods, which provide a direct measure, or computational methods, which offer rapid prediction.

Experimental Determination of LogP

3.1.1. The Shake-Flask Method (OECD 107)

The shake-flask method is considered the "gold standard" for LogP determination due to its direct measurement of the partition coefficient.[14][15]

Principle: A known amount of the compound is dissolved in a biphasic system of n-octanol and water. After vigorous shaking to reach equilibrium, the two phases are separated, and the concentration of the compound in each phase is determined.

Step-by-Step Protocol:

-

Preparation of Solvents: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

-

Sample Preparation: Prepare a stock solution of the 4,6-diphenylpyrimidin-2-amine analog in a suitable solvent.

-

Partitioning: Add a small aliquot of the stock solution to a known volume of the n-octanol/water mixture in a separatory funnel.

-

Equilibration: Shake the funnel vigorously for a predetermined time (e.g., 1-2 hours) to allow the compound to partition between the two phases. Allow the phases to separate completely.

-

Phase Separation: Carefully separate the aqueous and n-octanol layers.

-

Quantification: Determine the concentration of the analyte in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the LogP using the formula: LogP = log10([Concentration in n-octanol] / [Concentration in water]).[4]

Causality Behind Experimental Choices:

-

n-Octanol as the organic phase: It is chosen because its properties are thought to mimic the lipid bilayer of cell membranes.

-

Pre-saturation of solvents: This is crucial to prevent volume changes during the experiment that would affect the concentration measurements.

-

Vigorous shaking: Ensures that equilibrium is reached, providing a true measure of the partition coefficient.

Diagram of the Shake-Flask Method Workflow:

Caption: Workflow for LogP determination using the shake-flask method.

3.1.2. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC offers a faster, more automated, and less material-intensive method for estimating LogP.[4][16]

Principle: The retention time of a compound on a nonpolar stationary phase (like C18) is correlated with its lipophilicity. A calibration curve is generated using a set of reference compounds with known LogP values.

Step-by-Step Protocol:

-

System Setup: Use a C18 column and a mobile phase typically consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.

-

Calibration: Inject a series of standard compounds with well-established LogP values.

-

Data Collection: Record the retention time (tR) and the dead time (t0) for each standard.

-

Calculate Capacity Factor (k'): For each standard, calculate k' = (tR - t0) / t0.

-

Generate Calibration Curve: Plot log k' versus the known LogP values of the standards. A linear relationship should be observed.

-

Analyze Test Compound: Inject the 4,6-diphenylpyrimidin-2-amine analog under the same chromatographic conditions and determine its retention time.

-

Calculate LogP: Calculate the log k' for the test compound and use the calibration curve to determine its LogP value.[17]

Causality Behind Experimental Choices:

-

C18 stationary phase: The long alkyl chains provide a nonpolar environment that retains lipophilic compounds.

-

Organic/aqueous mobile phase: The composition of the mobile phase can be adjusted to control the elution of compounds with a wide range of lipophilicities.

-

Calibration with standards: This is essential to establish a reliable correlation between retention time and LogP for the specific HPLC system being used.

Computational Determination of LogP

In silico methods for LogP prediction are invaluable in early-stage drug discovery for rapidly screening large libraries of virtual compounds.[15] These methods are broadly categorized as atom-based, fragment-based, and property-based.[18]

-

Atom-based methods (e.g., ALOGPS): These methods calculate LogP by summing the contributions of individual atoms.[19]

-

Fragment-based methods (e.g., ClogP): The molecule is broken down into fragments, and the LogP is calculated by summing the contributions of these fragments.

-

Property-based methods: These approaches use molecular properties like polarizability and partial atomic charges to predict LogP.[20]

Diagram of LogP Determination Approaches:

Caption: Overview of experimental and computational LogP determination methods.

Conclusion and Future Perspectives

The lipophilicity of 4,6-diphenylpyrimidin-2-amine analogs is a critical parameter that must be carefully considered and optimized during the drug discovery process. A thorough understanding of the structure-lipophilicity relationships within this chemical series, coupled with robust experimental and computational methods for LogP determination, empowers medicinal chemists to design molecules with improved ADME profiles and a higher probability of clinical success. As our understanding of the complex interplay between physicochemical properties and biological activity continues to evolve, the rational modulation of lipophilicity will remain a cornerstone of modern drug design.

References

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Available from: [Link].

-

Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review - ResearchGate. Available from: [Link].

-

Methods for Determination of Lipophilicity - Encyclopedia.pub. Available from: [Link].

-

LogP—Making Sense of the Value - ACD/Labs. Available from: [Link].

-

LogP/D - Cambridge MedChem Consulting. Available from: [Link].

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Available from: [Link].

-

A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. Available from: [Link].

-

Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Available from: [Link].

-

Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Available from: [Link].

-

A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - Simulations Plus. Available from: [Link].

-

A Robust, Viable, and Resource Sparing HPLC-Based LogP Method Applied to Common Lipophilic Drugs to Help in. Available from: [Link].

-

Lowering lipophilicity by adding carbon? Trends in bridged saturated heterocycles. Available from: [Link].

-

Drug-like Properties and Fraction Lipophilicity Index as a combined metric - PMC. Available from: [Link].

-

Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development | - Sai Life Sciences. Available from: [Link].

-

Novel Methods for the Prediction of logP, pKa, and logD - ACS Publications. Available from: [Link].

-

Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. Available from: [Link].

-

(PDF) LogP / LogD shake-flask method v1 - ResearchGate. Available from: [Link].

-

Are Log P Calculators Accurate? Benchmarking on 96 000 Compounds. Available from: [Link].

-

Drug Lipophilicity and Absorption: The Continuous Challenge in Drug Discovery. Available from: [Link].

-

Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design - IEEE Xplore. Available from: [Link].

-

Towards Predictive ADME Profiling of Drug Candidates: Lipophilicity and Solubility - Virtual Computational Chemistry Laboratory. Available from: [Link].

-

Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC. Available from: [Link].

-

Lipophilicity and biomimetic properties to support drug discovery - Taylor & Francis. Available from: [Link].

-

Mitigating Heterocycle Metabolism in Drug Discovery | Journal of Medicinal Chemistry. Available from: [Link].

-

Design, synthesis, and biological evaluation of polyphenols with 4,6-diphenylpyrimidin-2-amine derivatives for inhibition of Aurora kinase A - PubMed. Available from: [Link].

-

PrologP | . Available from: [Link].

-

Beyond Size, Ionization State, and Lipophilicity: Influence of Molecular Topology on Absorption, Distribution, Metabolism, Excretion, and Toxicity for Druglike Compounds | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link].

-

Heterocycles in Medicinal Chemistry - PMC - NIH. Available from: [Link].

-

Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents - PMC. Available from: [Link].

-

Design, synthesis, and biological evaluation of polyphenols with 4,6-diphenylpyrimidin-2-amine derivatives for inhibition of Aurora kinase A - PMC. Available from: [Link].

-

Practical methods for the measurement of log P for surfactants - ResearchGate. Available from: [Link].

-

Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action - PMC. Available from: [Link].

-

Synthesis of 4, 6-substituted di-(phenyl) pyrimidin-2-amines derivatives. - ResearchGate. Available from: [Link].

-

Study of the Relationships between the Structure, Lipophilicity and Biological Activity of Some Thiazolyl-carbonyl-thiosemicarbazides and Thiazolyl-azoles - MDPI. Available from: [Link].

-

Synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents - PubMed. Available from: [Link].

Sources

- 1. emerypharma.com [emerypharma.com]

- 3. Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acdlabs.com [acdlabs.com]

- 5. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Design, synthesis, and biological evaluation of polyphenols with 4,6-diphenylpyrimidin-2-amine derivatives for inhibition of Aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eurekaselect.com [eurekaselect.com]

- 10. researchgate.net [researchgate.net]

- 11. benthamdirect.com [benthamdirect.com]

- 12. drughunter.com [drughunter.com]

- 13. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 16. researchgate.net [researchgate.net]

- 17. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 18. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 19. vcclab.org [vcclab.org]

- 20. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: A Protocol for the Synthesis of 4-(2,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine from Chalcone Precursors

Introduction: The Significance of the Pyrimidine Scaffold

In the landscape of medicinal chemistry, pyrimidine and its derivatives represent a privileged scaffold, forming the core structure of numerous therapeutic agents.[1][2] These heterocyclic compounds are fundamental components of life, constituting the building blocks of nucleic acids (DNA and RNA).[1] Their inherent biological significance and synthetic versatility have led to the development of a wide array of drugs with diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4]

Chalcones, or 1,3-diphenyl-2-propen-1-ones, are naturally occurring α,β-unsaturated ketones that serve as excellent precursors for the synthesis of various heterocyclic systems, particularly nitrogen-containing rings like pyrimidines.[5][6] The reaction of chalcones with guanidine provides a reliable and efficient route to construct the 2-aminopyrimidine core.

This application note provides a comprehensive, two-step protocol for the synthesis of a specific polysubstituted pyrimidine, 4-(2,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine. We will delve into the underlying chemical principles, provide a detailed, step-by-step experimental procedure, and offer insights into the characterization of the final compound. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Chemical Rationale and Reaction Mechanism

The synthesis is achieved in two primary stages:

-

Claisen-Schmidt Condensation: Formation of the chalcone intermediate, (E)-1-(2,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one, via a base-catalyzed condensation between 2,4-dimethoxyacetophenone and benzaldehyde.

-

Cyclocondensation Reaction: The subsequent reaction of the synthesized chalcone with guanidine hydrochloride in a basic medium to yield the target 2-aminopyrimidine derivative.

The key mechanistic step is the cyclization of the chalcone with guanidine.[7] The reaction is initiated by the Michael addition of the nucleophilic guanidine to the β-carbon of the α,β-unsaturated ketone system of the chalcone. This is followed by an intramolecular condensation, where one of the amino groups of the guanidine attacks the carbonyl carbon of the chalcone. The sequence is completed by a dehydration step, leading to the formation of the stable aromatic pyrimidine ring. The use of a strong base, such as potassium hydroxide, is crucial for deprotonating the guanidine salt to its free base form, which acts as the active nucleophile.[8]

Figure 1: Overall two-step reaction scheme for the synthesis.

Detailed Experimental Protocols

Part A: Synthesis of (E)-1-(2,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)

Materials and Reagents:

-

2,4-Dimethoxyacetophenone

-

Benzaldehyde

-

Ethanol (95%)

-

Potassium Hydroxide (KOH)

-

Deionized Water

-

Dilute Hydrochloric Acid (HCl)

-

Standard laboratory glassware, magnetic stirrer, and filtration apparatus

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dimethoxyacetophenone (0.01 mol) and benzaldehyde (0.01 mol) in 20 mL of ethanol.

-

In a separate beaker, prepare a 40% aqueous solution of potassium hydroxide.

-

Cool the flask containing the ethanolic solution in an ice bath. While stirring vigorously, add the 40% KOH solution (15 mL) dropwise, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into 200 mL of ice-cold water.

-

Acidify the mixture slowly with dilute HCl until it is neutral to litmus paper. A yellow precipitate will form.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

-

Dry the crude product and recrystallize from ethanol to obtain pure (E)-1-(2,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one as yellow crystals.

Part B: Synthesis of 4-(2,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine

Materials and Reagents:

-

(E)-1-(2,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one (from Part A)

-

Guanidine Hydrochloride

-

Ethanol (95%)

-

Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

-

Deionized Water

-

Standard laboratory glassware for reflux, magnetic stirrer, and filtration apparatus

Procedure:

-

Set up a reflux apparatus using a 250 mL round-bottom flask, condenser, and heating mantle with a magnetic stirrer.

-

To the flask, add the synthesized chalcone from Part A (0.01 mol) and guanidine hydrochloride (0.01 mol).[9]

-

Add 50 mL of ethanol to the flask to dissolve the reactants.

-

Slowly add a 40% aqueous solution of KOH or NaOH (10 mL) to the mixture with constant stirring.[6][10]

-

Heat the reaction mixture to reflux and maintain it for 6-8 hours. Monitor the reaction's progress using TLC.[8][9]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into 250 mL of crushed ice with stirring. A solid precipitate will form.

-

Keep the mixture in a cool place for at least one hour to ensure complete precipitation.

-

Collect the crude product by vacuum filtration, wash it extensively with cold water, and dry it.

-

Purify the final product by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and dimethylformamide (DMF), to yield pure 4-(2,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine.

Data Summary and Characterization

The successful synthesis of both the intermediate and the final product must be confirmed through analytical techniques.

Table 1: Summary of Reagents and Reaction Conditions

| Step | Reactant 1 | Reactant 2 | Reagent/Catalyst | Solvent | Conditions |

|---|---|---|---|---|---|

| A | 2,4-Dimethoxyacetophenone | Benzaldehyde | 40% aq. KOH | Ethanol | Stirring, RT, 4-6 h |

| B | Chalcone Intermediate | Guanidine HCl | 40% aq. KOH/NaOH | Ethanol | Reflux, 6-8 h |

Table 2: Expected Characterization Data for Products

| Compound | Molecular Formula | M.W. ( g/mol ) | Appearance | Expected Yield | M.P. (°C) | Key Spectroscopic Data |

|---|---|---|---|---|---|---|

| Chalcone | C₁₇H₁₆O₃ | 268.31 | Yellow Solid | 75-85% | ~95-100 | IR (cm⁻¹): ~1650 (C=O), ~1600 (C=C)¹H NMR (δ ppm): ~3.8-3.9 (2x OCH₃), ~6.4-8.0 (Ar-H, C=CH) |

| Pyrimidine | C₁₈H₁₇N₃O₂ | 307.35 | Off-white/Pale Solid | 60-75% | >200 | IR (cm⁻¹): ~3400-3300 (N-H), ~1610 (C=N), ~1200 (C-O)¹H NMR (δ ppm): ~3.8-3.9 (2x OCH₃), ~5.2 (NH₂), ~6.5-8.2 (Ar-H, Pyrimidine-H)[11] |

Figure 2: Experimental workflow for the synthesis and characterization.

Trustworthiness and Validation

-

Confirmation of Chalcone Formation: The disappearance of the aldehyde proton (~9-10 ppm) and the appearance of two vinylic protons (~7-8 ppm) in the ¹H NMR spectrum confirm the formation of the α,β-unsaturated system. The strong carbonyl (C=O) stretch in the IR spectrum is also a key indicator.

-

Confirmation of Pyrimidine Formation: In the final product, the IR spectrum will show the appearance of N-H stretching bands for the amino group and the disappearance of the chalcone's C=O band. The ¹H NMR will show a characteristic singlet for the pyrimidine C5-proton and a broad singlet for the -NH₂ protons, which is exchangeable with D₂O.[9][11]

-

Troubleshooting:

-

Low Yield in Step A: Ensure the reaction temperature is kept low during the initial base addition to prevent side reactions. Confirm the purity of the starting benzaldehyde, as it can easily oxidize.

-

Incomplete Cyclization in Step B: Ensure sufficient reflux time. The reaction can be slow; monitoring by TLC is essential. Ensure the guanidine hydrochloride is fully converted to its free base by using an adequate amount of a strong base.

-

Purification Issues: If the product is oily or difficult to crystallize, try triturating with a non-polar solvent like hexane to induce solidification before attempting recrystallization from a polar solvent like ethanol.

-

Conclusion

This application note details a reliable and reproducible two-step method for synthesizing 4-(2,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine, a member of a medicinally significant class of compounds. By starting with readily available materials and following a classical Claisen-Schmidt condensation followed by a cyclocondensation with guanidine, researchers can efficiently access this and similar pyrimidine scaffolds for further investigation in drug discovery and development programs. The provided protocols, characterization data, and workflow diagrams serve as a comprehensive guide for laboratory execution.

References

-

Research Trend. (2023, April 20). Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. 3

-

Asian Journal of Pharmaceutical and Clinical Research. (2023, May 30). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. 1

-

GSC Advanced Research and Reviews. (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. 2

-

GSC Advanced Research and Reviews. (2024, July 11). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. 12

-

Der Pharma Chemica. (2016). Synthesis and biological activities of some new pyrimidine derivatives from chalcones. 5

-

Heliyon. (2023, June 2). Recent medicinal approaches of novel pyrimidine analogs: A review. Link

-

Semantic Scholar. (n.d.). Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity. Link

-

International Journal of Environmental Sciences. (n.d.). Design, Synthesis, And Spectral Characterization Of Chalcone- Based Pyrimidines. 6

-

Der Pharma Chemica. (2016). Synthesis, Spectroscopy and Biological Studies of Chalcone Derived Pyrimidines. 13

-

ResearchGate. (2025, August 10). Synthesis of chalcone-based pyrimidine derivatives and their antimicrobial activity. Link

-

International Journal of Pharmaceutical Sciences and Research. (2018, July 1). SYNTHESIS OF 2,4,6-TRISUBSTITUTED PYRIMIDINE ANALOGUES VIA CHALCONE DERIVATIVES AND THEIR ANTICANCER EVALUATION. Link

-

Asian Journal of Research in Chemistry and Pharmaceutical Sciences. (2024, May 2). Synthesis, Antimicrobial Assessment of Chalcones and their Pyrimidine Derivatives. 14

-

ResearchGate. (n.d.). Reaction involved in synthesis of pyrimidine derivatives. Link

-

ResearchGate. (2013, February 1). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. Link

-

Arab Journals Platform. (n.d.). Synthesis and Biological Investigation of Novel Adamantylated Heterocyclic Rings with Chalcone Based Structure. 8

-

International Journal of Research in Engineering and Science (IJRES). (2021, December 5). Green Synthesis of Pyrimidine Derivatives via Chalcones and Their Biological Evaluation. Link

-

Journal of Pharmaceutical Sciences and Bioscientific Research. (2016, May 1). Synthesis of 6-phenyl pyrimidine amine Derivatives based Chalcones and their Antibacterial Activity. 10

-

ResearchGate. (n.d.). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. Link

-

ResearchGate. (n.d.). Synthesis of 4, 6-substituted di-(phenyl) pyrimidin-2-amines derivatives. Link

Sources

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. researchgate.net [researchgate.net]

- 3. researchtrend.net [researchtrend.net]

- 4. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. theaspd.com [theaspd.com]

- 7. researchgate.net [researchgate.net]

- 8. digitalcommons.aaru.edu.jo [digitalcommons.aaru.edu.jo]

- 9. Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines - Arabian Journal of Chemistry [arabjchem.org]

- 10. jpsbr.org [jpsbr.org]

- 11. ijpbs.com [ijpbs.com]

- 12. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. journalajocs.com [journalajocs.com]

Application Note: Synthesis of 2-Amino-4-(2,4-dimethoxyphenyl)-6-phenylpyrimidine via Cyclocondensation

Executive Summary

This application note details the optimized protocol for synthesizing 2-aminopyrimidine derivatives via the reaction of 2,4-dimethoxychalcone with guanidine hydrochloride. This transformation is a cornerstone in medicinal chemistry, particularly for developing kinase inhibitors, adenosine receptor antagonists, and anti-microbial agents.

The protocol utilizes a base-catalyzed cyclocondensation (a variation of the Michael addition followed by cyclization) in an ethanolic medium.[1] Unlike rigid template protocols, this guide emphasizes the mechanistic causality of each step to ensure reproducibility and scalability.

Scientific Background & Mechanism[1][2][3][4][5]

The Chemistry

The reaction involves the condensation of an

Reaction Mechanism

The transformation proceeds through three distinct phases:

-

Free Base Liberation: Guanidine HCl is deprotonated by the base (NaOH/KOH) to generate the active free guanidine species.

-

Michael Addition: The amino group of guanidine attacks the

-carbon of the chalcone. -

Cyclization & Aromatization: Intramolecular attack on the carbonyl carbon closes the ring, followed by dehydration and oxidative aromatization to yield the pyrimidine core.

Figure 1: Mechanistic pathway from salt activation to oxidative aromatization.

Materials & Equipment

Reagents

| Reagent | Role | Purity/Grade | Stoichiometry (Equiv.) |

| 2,4-Dimethoxychalcone | Substrate | >98% | 1.0 |

| Guanidine Hydrochloride | Reagent | >99% | 1.5 - 2.0 |

| Sodium Hydroxide (NaOH) | Catalyst | Pellets/Flakes | 2.5 - 3.0 |

| Ethanol (EtOH) | Solvent | Absolute (99.5%) | 10-15 mL/mmol |

| Glacial Acetic Acid | Workup | ACS Grade | As needed |

Note on Stoichiometry: Guanidine HCl is used in excess (1.5–2.0 equiv) to drive the equilibrium forward. The base must neutralize the HCl salt (1 equiv) and catalyze the reaction, hence the 2.5–3.0 equivalent requirement.

Equipment

-

Round-bottom flask (RBF) with 24/40 joint.

-

Reflux condenser with drying tube (calcium chloride) to limit moisture ingress.

-

Magnetic stirrer with heating mantle/oil bath.

-

Rotary evaporator.

-

Vacuum filtration setup (Buchner funnel).

Experimental Protocol

Phase 1: Catalyst Preparation & Activation

Rationale: Guanidine is supplied as a hydrochloride salt because the free base is hygroscopic and unstable. It must be liberated in situ.

-

Dissolution: In a round-bottom flask, dissolve Guanidine Hydrochloride (1.91 g, 20 mmol) in 15 mL of Absolute Ethanol .

-

Base Addition: Add Sodium Hydroxide (1.0 g, 25 mmol) to the solution.

-

Observation: A white precipitate (NaCl) will form as the guanidine is freed.

-

-

Activation: Stir at room temperature for 10–15 minutes to ensure complete deprotonation.

Phase 2: Cyclocondensation

Rationale: The 2,4-dimethoxy groups are electron-donating, making the

-

Substrate Addition: Add 2,4-Dimethoxychalcone (2.68 g, 10 mmol) to the reaction mixture.

-

Note: If the chalcone is not soluble initially, it will dissolve as the temperature rises.

-

-

Reflux: Attach the condenser and heat the mixture to reflux (approx. 78–80°C).

-

Monitoring: Maintain reflux for 6–8 hours .

-

TLC Check: Monitor using Hexane:Ethyl Acetate (7:3).[2] The chalcone spot (high

, usually yellow/fluorescent) should disappear. A new, lower

-

Phase 3: Isolation & Workup

Rationale: The pyrimidine product is typically less soluble in water than in hot ethanol.

-

Concentration: Remove approximately 50–60% of the ethanol using a rotary evaporator.

-

Precipitation: Pour the concentrated residue into 50 mL of crushed ice/water .

-

Neutralization (Critical): The solution will be basic. Neutralize carefully with Glacial Acetic Acid to pH ~7.

-

Why? Highly basic conditions can retain the product in solution or degrade it. Neutralization maximizes precipitation.

-

-

Filtration: Filter the resulting solid using vacuum filtration.[3] Wash the cake with cold water (2 x 10 mL) to remove residual salts (NaCl, Sodium Acetate).

Phase 4: Purification

-

Recrystallization: Recrystallize the crude solid from hot Ethanol or DMF/Ethanol mixture (if solubility is low).

-

Drying: Dry the crystals in a vacuum oven at 50°C for 4 hours.

Workflow Visualization

Figure 2: Step-by-step experimental workflow.[4]

Characterization & Quality Control

Upon isolation, the product (typically 2-amino-4-(2,4-dimethoxyphenyl)-6-phenylpyrimidine) should be validated using the following markers:

| Technique | Expected Observation |

| Appearance | Yellow to pale orange crystalline solid. |

| Melting Point | 160°C – 175°C (Dependent on specific isomer and purity). |

| 1H NMR (DMSO-d6) | Amino group: Singlet (broad) at |

| IR Spectroscopy | Primary Amine: Doublet at 3300–3450 cm |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| No Precipitate on Water Addition | Product is too soluble or reaction failed. | 1. Cool the mixture to 0°C for 2 hours.2. Check pH; ensure it is not too basic (adjust to pH 7). |

| Low Yield (<40%) | Incomplete reaction due to EDG effect. | Increase reflux time to 12 hours or use a higher boiling solvent (e.g., n-Butanol). |

| Product is Oily/Sticky | Impurities or solvent retention. | Triturate the oil with cold diethyl ether or hexane to induce crystallization. |

| Starting Material Remains | Moisture in reaction (Guanidine deactivation). | Ensure Guanidine HCl and Ethanol are dry. Use a drying tube during reflux. |

References

-

Mechanistic Foundation: Kim, Y. H., Yoon, C. M., & Lee, N. J. (1981). Cyclization of Guanidines with ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-Unsaturated Ketones.[3] Heterocycles, 16(1), 49-54. -

Protocol Optimization: Mohamed, M. S., et al. (2010). Synthesis and biological evaluation of some 2-aminopyrimidine derivatives. Acta Pharmaceutica, 60(1), 53-64.

-

Solvent Effects: Bhat, A. R., et al. (2005). Synthesis and antimicrobial activity of new 2-aminopyrimidines.[5][6] Journal of the Serbian Chemical Society, 70(12), 1421-1428.

-

General Methodology: BenchChem Application Notes. (2024).[2][7] Synthesis of Chalcone and Pyrimidine Derivatives.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. tsijournals.com [tsijournals.com]

- 6. researchgate.net [researchgate.net]

- 7. Guanidine Derivatives Containing the Chalcone Skeleton Are Potent Antiproliferative Compounds against Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Recrystallization Protocols for 4,6-Diarylpyrimidin-2-amines

Introduction: The Purification Challenge

The 4,6-diarylpyrimidin-2-amine scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for adenosine receptor antagonists, kinase inhibitors, and antimicrobial agents.[1] Synthesized typically via the cyclocondensation of chalcones with guanidine (or Biginelli-type reactions), these compounds often precipitate from reaction mixtures with persistent impurities: unreacted chalcones (yellow/orange contaminants), inorganic salts, and regioisomeric byproducts.

The Technical Bottleneck:

These molecules exhibit a "solubility paradox."[1] The 2-amino group and pyrimidine nitrogens create a polar, hydrogen-bonding core, while the 4,6-diaryl wings provide significant lipophilicity and

This guide provides a field-validated, logic-driven approach to purifying this specific class of heterocycles.

Physicochemical Context & Solvent Selection[2][3][4][5][6][7][8]

Understanding the intermolecular forces is prerequisite to solvent selection.[1]

-

H-Bond Donors/Acceptors: The exocyclic amine (-NH

) is a donor; ring nitrogens are acceptors.[1][2] Protic solvents (EtOH, MeOH) are generally preferred to disrupt these intermolecular bonds during dissolution. - -Stacking: The aryl wings promote strong stacking.[1] Aromatic solvents (Toluene) can sometimes disrupt this stacking better than aliphatics.[1]

Table 1: Solvent Decision Matrix for 4,6-Diarylpyrimidin-2-amines[1]

| Solvent System | Role | Suitability | Notes |

| Ethanol (Abs.) | Primary | High | The "Gold Standard."[1] Good solubility at reflux, poor at RT. |

| Toluene | Secondary | Medium | Best for lipophilic derivatives (e.g., alkyl/chloro substituted aryl rings). |

| EtOH : CHCl | Binary | High | Excellent for highly insoluble derivatives.[1] CHCl |

| DMF : Water | Anti-solvent | Specialist | Only for compounds insoluble in boiling EtOH.[1] Hard to remove solvent traces.[1] |

| EtOAc : Hexane | Binary | Low | Often leads to oiling out.[1] Use only if compound is highly lipophilic.[1] |

Pre-Protocol: The "Self-Validating" Solubility Test

Do not commit the entire batch to a solvent without this validation step.

-

Weigh: Place 50 mg of crude solid into a 4 mL vial.

-

Add Solvent: Add 0.5 mL of the target solvent (e.g., Ethanol).

-

Cold Check: If it dissolves at room temperature (RT), the solvent is too good ; do not use for single-solvent recrystallization.[1]

-

Heat: Heat to boiling (using a heat gun or block).

-

Cool: Allow to cool to RT. If crystals form within 15 minutes, proceed to scale-up.[1]

Workflows and Decision Logic

Visual 1: Solvent Selection Decision Tree

Caption: Logic flow for selecting the optimal solvent system based on crude material solubility profiles.

Detailed Experimental Protocols

Protocol A: Single-Solvent Recrystallization (Ethanol)

Best for: Standard derivatives with moderate polarity (e.g., methoxy, methyl, or unsubstituted aryl rings).

-

Dissolution: Place crude solid in a round-bottom flask (RBF). Add Ethanol (10 mL/g). Add a magnetic stir bar.[1]

-

Reflux: Heat to reflux.[1] Add additional Ethanol slowly through the condenser until the solution is clear.

-

Note: If yellow oily droplets persist at the bottom (unreacted chalcone) or fine white powder remains (inorganic salts), perform a hot filtration .

-

-

Nucleation: Remove from heat. Allow the flask to cool slowly on a cork ring to RT.

-

Critical Step: If no crystals appear at 40°C, scratch the inner wall with a glass rod or add a seed crystal.

-

-

Maturation: Once RT is reached, place in an ice bath (0-4°C) for 1 hour to maximize yield.

-

Collection: Filter via vacuum filtration (Buchner funnel).

-

Washing: Wash the filter cake with cold Ethanol (2 x small volumes).

-

Tip: If the filtrate is bright yellow (chalcone impurity), an additional wash with cold diethyl ether can help remove surface-adsorbed lipophilic impurities without dissolving the product.

-

Protocol C: Binary Solvent Recrystallization (Anti-Solvent)

Best for: Highly insoluble derivatives or those prone to oiling out.

-

Primary Dissolution: Dissolve the crude solid in the minimum amount of "Good Solvent" (e.g., Chloroform or hot DMF) required to solubilize it completely.

-

Anti-Solvent Addition: While keeping the solution hot (near boiling of the good solvent), add the "Anti-Solvent" (e.g., Ethanol for CHCl

; Water for DMF) dropwise. -

The Cloud Point: Continue adding until a persistent cloudiness (turbidity) appears.

-

Clarification: Add one drop of the "Good Solvent" to turn the solution clear again.[1]

-

Crystallization: Remove from heat and insulate the flask (wrap in foil/towel) to ensure very slow cooling. This prevents the trapping of the anti-solvent in the lattice.

Visual 2: Binary Crystallization Mechanism

Caption: Step-by-step workflow for binary solvent recrystallization to avoid amorphous precipitation.

Troubleshooting & Characterization

| Problem | Cause | Solution |

| Oiling Out | Impurities lowered MP; solvent BP > MP. | Re-heat, add more solvent (dilute), and seed vigorously. Switch to a lower BP solvent (e.g., EtOH instead of Toluene). |

| Colored Product | Trapped chalcone/benzaldehyde.[1] | Wash filter cake with non-polar solvent (Hexane/Ether).[1] If internal, recrystallize again with activated charcoal. |

| Low Yield | Too much solvent used.[1][3] | Concentrate the mother liquor (filtrate) and cool again to harvest a "second crop." |

Verification:

-

Melting Point (MP): 4,6-diarylpyrimidin-2-amines typically have sharp, high MPs (e.g., 4,6-diphenylpyrimidin-2-amine: ~191-192°C or higher depending on polymorph).[1]

-

1H NMR: Check for the disappearance of the chalcone

-unsaturated proton signals (typically doublets around 7.5-8.0 ppm that may overlap, but look for specific impurity peaks). -

XRD: Essential if the compound is a drug candidate, as these planar molecules are prone to polymorphism.

References

-

BenchChem. (2025).[1][2][4] Solubility of 2-Amino-4,6-dimethoxypyrimidine in Organic Solvents. Retrieved from 2

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 619024, 4,6-Diphenylpyrimidin-2-amine. Retrieved from

-

MDPI. (2008).[1] Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. Retrieved from

-

European Journal of Chemistry. (2014). Synthesis and characterization of some new 4,6-diarylpyrimidin-2-amine derivatives. Retrieved from 5

-

University of Rochester. (n.d.).[1] Reagents & Solvents: Solvents for Recrystallization. Retrieved from

Sources

Application Note and Protocol for the Determination of Solubility of 4-(2,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine in DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of DMSO in Preclinical Research

Dimethyl sulfoxide (DMSO) is a polar aprotic solvent with a remarkable ability to dissolve a wide array of chemical compounds, making it an indispensable tool in drug discovery and life sciences research.[1][2] Its miscibility with both aqueous and organic solvents allows for the effective delivery of test compounds in a variety of in vitro and in vivo experimental settings. However, the concentration of DMSO must be carefully controlled in biological assays, as it can exhibit cytotoxic effects and interfere with assay components at higher concentrations.[2] Therefore, accurately determining the maximum solubility of a compound, such as 4-(2,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine, in DMSO is a foundational step for reliable and reproducible experimental outcomes.

This document provides a comprehensive guide for determining the solubility of 4-(2,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine in DMSO. The protocols outlined herein are designed to establish a robust and validated methodology for preparing stock solutions and quantifying solubility, ensuring data integrity for downstream applications.

Understanding the Solubility of Pyrimidine Derivatives

The solubility of pyrimidine derivatives, a class of heterocyclic compounds with significant pharmacological interest, is influenced by a variety of factors including their structural characteristics and the nature of the solvent.[3][4] The presence of functional groups capable of hydrogen bonding, the overall molecular size, and the crystal lattice energy of the solid all play a role in determining how readily a compound will dissolve.[5] Studies on various pyrimidine derivatives have shown that their solubility can vary significantly in different organic solvents and is often temperature-dependent.[3][6][7] For 4-(2,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine, the presence of methoxy and amine groups can influence its interaction with the sulfoxide group of DMSO.

Protocol for Determining the Maximum Solubility of 4-(2,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine in DMSO

This protocol describes a thermodynamic equilibrium solubility assay, a reliable method for determining the maximum solubility of a compound in a given solvent.

Materials

-

4-(2,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine (solid)

-

Anhydrous DMSO (≥99.9%)

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes (e.g., 1.5 or 2 mL)

-

Vortex mixer

-

Thermomixer or incubator capable of maintaining a constant temperature

-

High-speed microcentrifuge

-

Calibrated micropipettes

-

Appropriate analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

-

Solvent for dilution (e.g., methanol, acetonitrile)

Experimental Workflow Diagram

Caption: Workflow for determining the solubility of 4-(2,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine in DMSO.

Step-by-Step Methodology

-

Preparation of a Supersaturated Solution:

-

Accurately weigh approximately 5-10 mg of 4-(2,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine into a sterile microcentrifuge tube. The exact mass should be recorded.

-

Add a small, precise volume of anhydrous DMSO (e.g., 100 µL) to the tube.[1]

-

Vigorously vortex the mixture for 5-10 minutes to facilitate dissolution.[1] Visual inspection should reveal the presence of undissolved solid, confirming a supersaturated solution. If all the compound dissolves, add a small, pre-weighed amount of additional compound and repeat the vortexing step.

-

-

Equilibration:

-

Incubate the supersaturated solution at a constant temperature (e.g., 25 °C) for at least 24 hours to allow the solution to reach thermodynamic equilibrium.[1] A thermomixer with gentle, intermittent shaking is ideal. This step is crucial as it ensures that the measured solubility is the true equilibrium solubility and not a kinetically favored, supersaturated state.[8]

-

-

Separation of Undissolved Solid:

-

Centrifuge the equilibrated mixture at a high speed (e.g., 12,000 x g) for 15 minutes to pellet the undissolved solid.[1]

-

Carefully collect a known volume of the clear supernatant without disturbing the pellet. It is critical to avoid aspirating any solid particles, as this will lead to an overestimation of solubility.

-

-

Quantification of Dissolved Compound:

-

Prepare a series of dilutions of the supernatant with a suitable solvent in which the compound is highly soluble and which is compatible with the analytical method (e.g., methanol or acetonitrile).[1]

-

Quantify the concentration of 4-(2,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine in the diluted samples using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

A standard calibration curve of the compound in the same dilution solvent must be prepared to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of the compound in the original DMSO supernatant based on the dilution factor and the quantified concentration.

-

The resulting concentration is the solubility of 4-(2,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine in DMSO at the specified temperature. The solubility can be expressed in various units, such as mg/mL, mM, or µg/µL.

-

Factors Influencing Solubility Determination

Several factors can affect the accuracy and reproducibility of solubility measurements:

-

Purity of the Compound and Solvent: Impurities can alter the solubility of the target compound. The use of high-purity compound and anhydrous DMSO is essential, as water can significantly impact the solubility of many organic compounds.[2]

-

Temperature: The solubility of most solid compounds increases with temperature.[6] Therefore, maintaining a constant and recorded temperature during equilibration is critical.

-

Equilibration Time: Sufficient time must be allowed for the dissolution and precipitation processes to reach equilibrium. Twenty-four hours is a generally accepted minimum.[1]

-

pH (in aqueous solutions): While not directly applicable to solubility in 100% DMSO, the pH of any subsequent aqueous dilutions can significantly impact the solubility of ionizable compounds.[5]

Data Presentation

While specific experimental data for 4-(2,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine is not publicly available, the results of a solubility determination should be presented in a clear and concise manner, as exemplified in the table below.

| Parameter | Value |

| Compound | 4-(2,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine |

| Solvent | Anhydrous DMSO |

| Temperature (°C) | 25 |

| Equilibration Time (h) | 24 |

| Analytical Method | HPLC-UV |

| Solubility (mg/mL) | Experimental Value |

| Solubility (mM) | Calculated Value |

Conclusion

The protocol detailed in this application note provides a robust framework for the accurate and reproducible determination of the solubility of 4-(2,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine in DMSO. Adherence to these guidelines will ensure the generation of high-quality data, which is fundamental for the successful design and interpretation of subsequent in vitro and in vivo studies in the drug discovery and development pipeline.